![molecular formula C25H18N4O5 B2604208 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide CAS No. 877656-83-2](/img/no-structure.png)

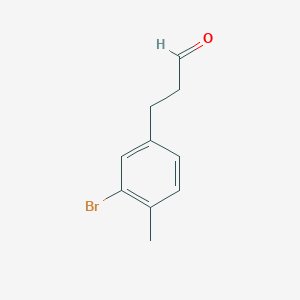

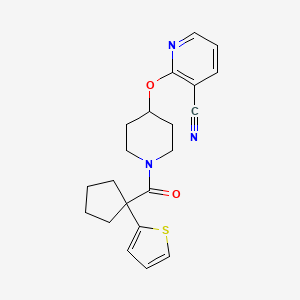

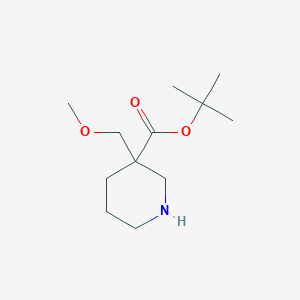

4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

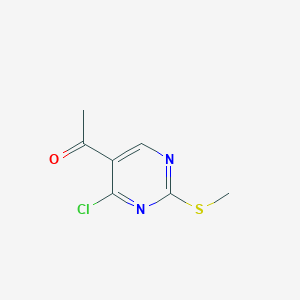

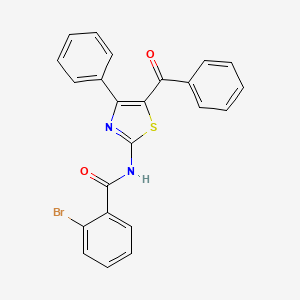

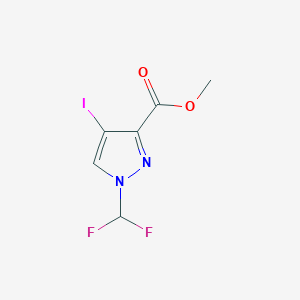

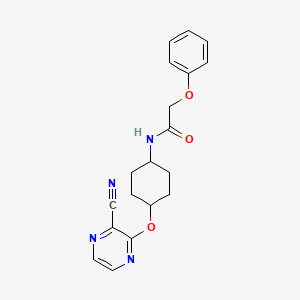

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a benzofuro[3,2-d]pyrimidin-1(2H)-yl ring, which is a fused ring system containing a benzene ring, a furan ring, and a pyrimidine ring . This ring system is likely to have interesting electronic and steric properties.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the acetamido and benzamide groups might be involved in reactions with acids or bases, and the benzofuro[3,2-d]pyrimidin-1(2H)-yl ring might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups (such as the acetamido and benzamide groups) might make the compound soluble in polar solvents.Aplicaciones Científicas De Investigación

Anticancer Properties

Compound X has shown promise in inhibiting cancer cell growth. Researchers have explored its effects on various cancer types, including breast, lung, and colon cancers. Mechanistically, it interferes with key cellular pathways involved in tumor progression, making it a potential candidate for targeted therapies .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, from arthritis to neurodegenerative conditions. Compound X exhibits anti-inflammatory properties by modulating cytokines and enzymes involved in the inflammatory response. Its potential as a novel anti-inflammatory agent warrants further investigation .

Antimicrobial Applications

Compound X has demonstrated activity against both Gram-positive and Gram-negative bacteria. Researchers have explored its potential as an antibiotic or synergistic agent in combination with existing antibiotics. Its unique structure makes it an intriguing candidate for combating drug-resistant pathogens .

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Compound X has shown neuroprotective effects in preclinical studies. It may enhance neuronal survival, reduce oxidative stress, and modulate neurotransmitter systems .

Antiviral Properties

Viruses pose significant global health threats. Preliminary studies suggest that Compound X inhibits viral replication by targeting specific viral enzymes. Its antiviral potential extends to both DNA and RNA viruses, making it an exciting avenue for drug development .

Cardiovascular Applications

Cardiovascular diseases remain a leading cause of mortality worldwide. Compound X has been investigated for its effects on blood vessels, platelet aggregation, and lipid metabolism. It may hold promise as a cardiovascular drug, but clinical trials are needed .

Potential as a Molecular Probe

Researchers use molecular probes to study biological processes. Compound X’s unique structure could make it a valuable tool for investigating cellular pathways, protein interactions, and enzymatic activities .

Other Applications

Beyond the mentioned fields, Compound X’s diverse chemical properties may find applications in materials science, catalysis, and organic synthesis. Its multifaceted nature invites further exploration .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide' involves the reaction of 4-aminobenzamide with 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-aminobenzamide", "2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or HATU to the reaction mixture and stir for a few minutes.", "Step 3: Slowly add 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |

Número CAS |

877656-83-2 |

Fórmula molecular |

C25H18N4O5 |

Peso molecular |

454.442 |

Nombre IUPAC |

4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzamide |

InChI |

InChI=1S/C25H18N4O5/c26-23(31)15-10-12-16(13-11-15)27-20(30)14-28-21-18-8-4-5-9-19(18)34-22(21)24(32)29(25(28)33)17-6-2-1-3-7-17/h1-13H,14H2,(H2,26,31)(H,27,30) |

Clave InChI |

QPCVFPWPNITBBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=C(C=C5)C(=O)N |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-formyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2604126.png)

![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2604127.png)

![2-[(2-Chloroacetyl)amino]-N,N-diphenylacetamide](/img/structure/B2604128.png)

![2-[2-(1,3-Dioxolan-2-yl)ethylsulfanyl]-6-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B2604129.png)

![N-(2,5-dimethoxyphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2604134.png)

![1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane](/img/structure/B2604135.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-5-propan-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B2604146.png)